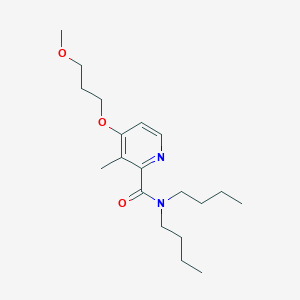
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including dibutyl, methoxypropoxy, and methyl groups. The compound’s chemical structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The introduction of the dibutyl, methoxypropoxy, and methyl groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions on the pyridine ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques.
化学反応の分析
Types of Reactions
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine carboxamides.
科学的研究の応用
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation, cell signaling, and metabolism.
類似化合物との比較
Similar Compounds
N,N-Dibutyl-3-methylpyridine-2-carboxamide: Lacks the methoxypropoxy group.
N,N-Dibutyl-4-(3-hydroxypropoxy)-3-methylpyridine-2-carboxamide: Contains a hydroxypropoxy group instead of a methoxypropoxy group.
Uniqueness
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide is unique due to the presence of the methoxypropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
CAS番号 |
675198-27-3 |
|---|---|
分子式 |
C19H32N2O3 |
分子量 |
336.5 g/mol |
IUPAC名 |
N,N-dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C19H32N2O3/c1-5-7-12-21(13-8-6-2)19(22)18-16(3)17(10-11-20-18)24-15-9-14-23-4/h10-11H,5-9,12-15H2,1-4H3 |
InChIキー |
RIJVUQGLDRWWQR-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=NC=CC(=C1C)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
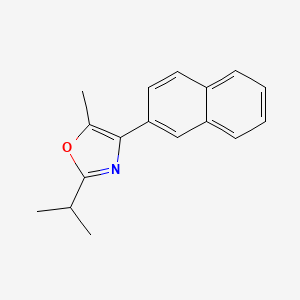
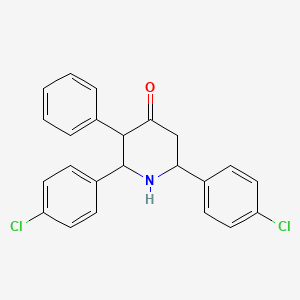
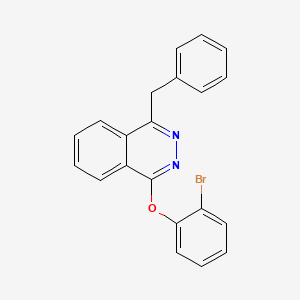
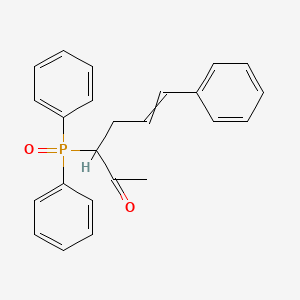
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)

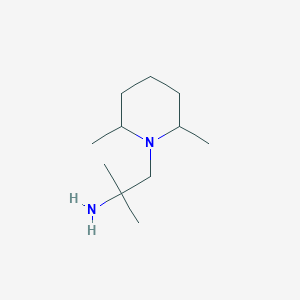
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
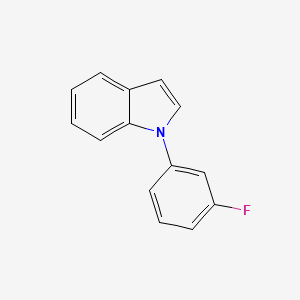
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
